N,N'-Vinylenebis(iodoacetic acid carbamic acid anhydride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride): is a complex organic compound that features both iodoacetic acid and carbamic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride) typically involves the reaction of iodoacetic acid with carbamic acid derivatives under controlled conditions. The reaction may require the use of dehydrating agents and specific catalysts to facilitate the formation of the anhydride linkage. The reaction conditions, such as temperature and solvent, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to maximize efficiency and minimize waste, with stringent quality control measures in place to ensure the consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions: N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The iodo groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride) is used as a reagent for the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to modify cysteine residues in proteins makes it a valuable tool for investigating protein structure and function .
Medicine: Its ability to inhibit specific enzymes and modify protein structures can be leveraged to design novel therapeutic agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique reactivity and functional group compatibility make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride) involves the modification of cysteine residues in proteins through alkylation. This modification can inhibit enzyme activity and alter protein function. The compound targets specific molecular pathways, including those involved in cellular metabolism and signal transduction .
Comparison with Similar Compounds
Iodoacetic acid: Shares the iodo functional group and is used for similar applications in protein modification.
Carbamic acid: Shares the carbamic acid functional group and is used in the synthesis of carbamates and related compounds.
Uniqueness: N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride) is unique due to its combination of iodoacetic acid and carbamic acid functional groups, which provide a versatile platform for chemical modifications and applications. This dual functionality sets it apart from other compounds with similar individual functional groups .
Properties
CAS No. |
73622-91-0 |
---|---|
Molecular Formula |
C8H8I2N2O6 |
Molecular Weight |
481.97 g/mol |
IUPAC Name |
[(E)-2-[(2-iodoacetyl)oxycarbonylamino]ethenyl]carbamoyl 2-iodoacetate |
InChI |
InChI=1S/C8H8I2N2O6/c9-3-5(13)17-7(15)11-1-2-12-8(16)18-6(14)4-10/h1-2H,3-4H2,(H,11,15)(H,12,16)/b2-1+ |
InChI Key |
XSLBXSQZGZWLTI-OWOJBTEDSA-N |
Isomeric SMILES |
C(C(=O)OC(=O)N/C=C/NC(=O)OC(=O)CI)I |
Canonical SMILES |
C(C(=O)OC(=O)NC=CNC(=O)OC(=O)CI)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.